![molecular formula C10H19Cl2N3 B1450255 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 1993050-04-6](/img/structure/B1450255.png)
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Overview
Description
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H19Cl2N3 . It has a molecular weight of 252.18 .
Molecular Structure Analysis
The InChI code for 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride is 1S/C10H19Cl2N3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Scientific Research Applications
Antimicrobial Agent Research
The imidazole ring present in this compound is known for its antimicrobial properties. Research has shown that derivatives of imidazole, such as 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride , can be effective against a range of microbial infections. This makes it a valuable candidate for developing new antimicrobial agents .
Anti-emetic Drug Development
Imidazole derivatives are also explored for their anti-emetic properties. The backbone structure of this compound is similar to that of Domperidone, an active anti-emetic drug. This suggests potential applications in synthesizing novel anti-emetic medications .
Synthesis of Functional Molecules
The compound’s imidazole group is a key component in the synthesis of functional molecules used in various everyday applications. Its inclusion in synthetic pathways can lead to the creation of new materials with desirable properties .
Biological Activity Studies
Imidazole-containing compounds exhibit a wide range of biological activities. They can be studied for their antibacterial, antifungal, antiviral, and anti-inflammatory effects, among others. This compound, therefore, holds potential for extensive pharmacological evaluations .
Safety And Hazards
The safety data sheet for a similar compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It can cause severe skin burns and eye damage. It’s also harmful to aquatic life . While this does not directly apply to 3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride, it’s reasonable to assume that similar precautions should be taken when handling this compound.
properties
IUPAC Name |
3-(1-ethylimidazol-2-yl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9;;/h6-7,9,11H,2-5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRZGKKVQOTOIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-imidazol-2-yl)piperidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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